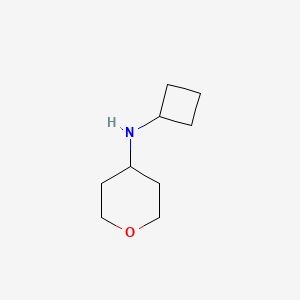

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclobutyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(3-1)10-9-4-6-11-7-5-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYCMBHVGFNEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696334 | |

| Record name | N-Cyclobutyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-95-5 | |

| Record name | N-Cyclobutyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine: A Guide to Synthesis and Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is a secondary amine incorporating two highly sought-after carbocyclic and heterocyclic scaffolds in medicinal chemistry: the cyclobutane and the tetrahydropyran rings. These motifs are frequently employed by drug designers to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable building block via reductive amination. Furthermore, it establishes a robust, self-validating protocol for its structural confirmation and purity assessment using a suite of standard analytical techniques, including NMR, IR, and mass spectrometry. The causality behind critical experimental choices is detailed to empower researchers in adapting and troubleshooting the process.

Strategic Approach to Synthesis: Reductive Amination

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination protocol. This cornerstone reaction of synthetic organic chemistry offers a direct and high-yielding pathway to form carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a suitable reducing agent[1][2].

1.1. Reaction Scheme

The selected strategy involves the condensation of tetrahydro-4H-pyran-4-amine with cyclobutanone to form a transient iminium ion, which is then immediately reduced in situ to yield the target secondary amine.

1.2. Mechanistic Rationale

The process begins with the nucleophilic attack of the primary amine (tetrahydro-pyran-4-amine) on the carbonyl carbon of cyclobutanone. This is a reversible step that forms a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to generate a reactive electrophilic species, the iminium ion. A selective reducing agent, which is stable under these conditions, then delivers a hydride to the iminium carbon to furnish the final, stable secondary amine product.

1.3. Causality in Reagent Selection

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly less reactive towards the starting ketone but highly effective at reducing the protonated iminium ion intermediate. This chemoselectivity prevents the wasteful reduction of cyclobutanone to cyclobutanol and maximizes the yield of the desired amine. The mild acidity of NaBH(OAc)₃, resulting from the presence of acetic acid as a byproduct, also helps catalyze the formation of the iminium ion without the need for an additional acid catalyst.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are non-protic, effectively solubilize the reactants and the reducing agent, and do not interfere with the reaction mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution relies on careful adherence to stoichiometry and reaction conditions.

2.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight | Supplier Example |

| Tetrahydro-pyran-4-amine | 38041-19-9 | C₅H₁₁NO | 101.15 g/mol | Sigma-Aldrich[3][4] |

| Cyclobutanone | 1191-95-3 | C₄H₆O | 70.09 g/mol | Sigma-Aldrich |

| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 g/mol | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 g/mol | N/A |

| Magnesium Sulfate, Anhydrous | 7487-88-9 | MgSO₄ | 120.37 g/mol | Sigma-Aldrich |

2.2. Step-by-Step Synthesis Workflow

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-pyran-4-amine (1.0 eq, e.g., 1.01 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the solution at room temperature (20-25 °C) until the amine is fully dissolved.

-

Addition of Ketone: Add cyclobutanone (1.0 eq, 0.70 g, 10.0 mmol) dropwise to the stirred solution. Allow the mixture to stir for 20 minutes. This period allows for the initial formation of the hemiaminal intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.2 eq, 2.54 g, 12.0 mmol) to the reaction mixture. The slight excess of the reducing agent ensures the complete conversion of the iminium intermediate.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to afford the pure this compound.

2.3. Synthesis Workflow Diagram

Caption: A stepwise workflow for the synthesis of the target amine.

Comprehensive Characterization

Structural elucidation and purity confirmation are non-negotiable endpoints. The following analytical techniques provide a multi-faceted and definitive characterization of the synthesized molecule.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Protons near the electronegative nitrogen and oxygen atoms are expected to be deshielded and appear at a higher chemical shift (downfield).

-

¹³C NMR: Indicates the number of chemically non-equivalent carbon atoms and their electronic environment. Carbons bonded to heteroatoms (C-N and C-O) will resonate further downfield.

Table 1: Predicted NMR Data (in CDCl₃, shifts are approximate)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Tetrahydropyran H | 3.95 - 4.05 | m | 2H | -O-CH ₂ (axial) |

| Tetrahydropyran H | 3.35 - 3.45 | m | 2H | -O-CH ₂ (equatorial) |

| Cyclobutyl H | 2.90 - 3.10 | m | 1H | -N-CH - |

| Tetrahydropyran H | 2.60 - 2.75 | m | 1H | -N-CH - |

| Cyclobutyl H | 1.80 - 2.10 | m | 4H | -CH ₂- |

| Cyclobutyl H | 1.60 - 1.75 | m | 2H | -CH ₂- |

| Tetrahydropyran H | 1.40 - 1.60 | m | 4H | -CH ₂- |

| Amine H | 1.20 - 1.40 | br s | 1H | -NH - |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Tetrahydropyran C | 67.5 | -O-C H₂ |

| Cyclobutyl C | 55.0 | -N-C H- |

| Tetrahydropyran C | 52.0 | -N-C H- |

| Tetrahydropyran C | 33.0 | -C H₂- |

| Cyclobutyl C | 31.0 | -C H₂- |

| Cyclobutyl C | 15.0 | -C H₂- |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For a secondary amine containing an ether linkage, specific vibrational modes are expected.[5][6][7]

Table 2: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3310 | Weak - Medium, Sharp | N-H Stretch | Secondary Amine[8][9] |

| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (Cyclobutyl & THP) |

| 1150 - 1085 | Strong | C-O-C Asymmetric Stretch | Ether (Tetrahydropyran) |

| 1180 - 1130 | Medium | C-N Stretch | Aliphatic Amine |

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.

-

Molecular Formula: C₉H₁₇NO

-

Exact Mass: 155.1310

-

Molecular Weight: 155.24

Table 3: Expected Mass Spectrometry Data (ESI+)

| m/z Value (Expected) | Ion | Description |

| 156.1383 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 114.1018 | [M-C₃H₅]⁺ | α-cleavage with loss of a cyclopropyl radical from the cyclobutyl ring. |

| 100.0757 | [M-C₄H₇]⁺ | α-cleavage with loss of a cyclobutyl radical. |

3.4. Characterization Workflow Diagram

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids [organic-chemistry.org]

- 3. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine [sigmaaldrich.com]

- 4. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. wikieducator.org [wikieducator.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

Physicochemical properties of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

An In-Depth Technical Guide to the Physicochemical Properties of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a saturated heterocyclic amine that represents a valuable structural motif in modern medicinal chemistry. Its three-dimensional architecture, combining a rigid cyclobutyl group with a flexible tetrahydropyran ring, offers a compelling scaffold for exploring new chemical space in drug discovery. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing not just the properties themselves, but the experimental methodologies required for their accurate determination. We delve into the causality behind these experimental choices and synthesize the data to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. The objective is to provide a self-validating framework for the characterization of this and similar molecules, grounding all claims in authoritative protocols and scientific principles.

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of drug discovery, moving beyond flat, aromatic structures is crucial for improving properties such as solubility and metabolic stability while enabling novel interactions with biological targets. This compound (henceforth referred to as "the compound") is an exemplar of this design philosophy. It is recognized as a versatile building block and intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals targeting neurological disorders.[1] Understanding its fundamental physicochemical properties is the non-negotiable first step in its journey from a laboratory reagent to a potential drug candidate. This document serves as a technical primer on the determination and interpretation of these critical parameters.

Core Molecular and Physicochemical Profile

A thorough understanding of a compound's identity and intrinsic properties is foundational. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and provide well-established predictions for its key physicochemical parameters based on its structure.

Table 1: Molecular Identifiers and Key Physicochemical Properties

| Parameter | Value | Source / Method | Significance in Drug Discovery |

| CAS Number | 885280-95-5 | Chemical Abstracts Service | Unique identifier for substance registration.[1][2] |

| Molecular Formula | C₉H₁₇NO | --- | Defines the elemental composition.[1] |

| Molecular Weight | 155.24 g/mol | --- | Influences diffusion and transport properties.[1][2] |

| pKa (Predicted) | 9.5 - 10.5 | Estimation based on similar aliphatic amines | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.[3][4] |

| logP (Predicted) | ~1.0 - 1.5 | Computational prediction & structural similarity | Measures lipophilicity, a key determinant of ADME properties and a component of Lipinski's Rule of 5.[5][6] |

| Aqueous Solubility | pH-dependent | Theoretical | Affects dissolution, bioavailability, and the reliability of in-vitro assay results.[7][8] |

The Causality of Characterization: Experimental Framework

The predictive values in Table 1 provide a starting point, but rigorous experimental determination is essential for any drug development program. The following sections detail the standard, self-validating protocols for measuring pKa, logP, and solubility, explaining the rationale behind each step.

Workflow for Physicochemical Profiling

A logical sequence of experiments ensures that data from one assay can correctly inform the next. For an ionizable compound like this amine, determining the pKa is the logical first step, as it dictates the pH at which subsequent logD and solubility measurements should be performed.

Caption: Experimental workflow for physicochemical characterization.

Basicity (pKa): The Ionization Constant

The pKa dictates the extent of protonation of the amine at a given pH. This is arguably the most critical parameter, as the charged (protonated) and neutral forms of the molecule have vastly different properties.

Caption: The impact of solubility on key drug discovery stages.

-

Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microtiter plate. [9]

-

-

Assay Execution:

-

Detection:

-

Measure the light scattering in each well using a nephelometer. The appearance of precipitate (undissolved compound) will cause an increase in scattered light. [10]

-

-

Data Analysis:

-

The kinetic solubility value is the concentration at which precipitation is first observed.

-

-

Preparation:

-

Equilibration:

-

Sample Processing:

-

After incubation, filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid. [10]

-

-

Quantification:

-

Analyze the clear filtrate/supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound against a standard curve.

-

-

Reporting:

-

The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM. [12]

-

Synthesis, Handling, and Safety

The synthesis of cyclobutyl amines and related structures is an active area of research, with methods developed via Lewis acid-catalyzed reactions of bicyclobutanes providing novel routes to these scaffolds. [13][14]As with any laboratory chemical, proper handling is essential.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [15][16]* Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents. [15][17]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [16]* First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist. [15][16]

Conclusion: A Roadmap for Application

This compound is a compound scaffold with significant potential in medicinal chemistry. This guide has provided a comprehensive framework for its physicochemical characterization. By employing the detailed, self-validating protocols for pKa, logP/logD, and solubility, researchers can generate the high-quality data necessary to make informed decisions. Understanding these fundamental properties is not merely an academic exercise; it is the critical foundation upon which successful drug design, lead optimization, and formulation development are built. This document serves as both a theoretical guide and a practical roadmap for unlocking the full potential of this promising molecular entity.

References

-

Ciclobutil-(tetrahidropiran-4-il)amina - Chem-Impex. (URL: [Link])

-

Simple Method for the Estimation of pKa of Amines. (URL: [Link])

-

Kinetic Solubility Assays Protocol - AxisPharm. (URL: [Link])

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: [Link])

-

LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

-

In-vitro Thermodynamic Solubility - Protocols.io. (URL: [Link])

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (URL: [Link])

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (URL: [Link])

-

Thermodynamic Solubility Assay - Domainex. (URL: [Link])

-

In vitro solubility assays in drug discovery - PubMed. (URL: [Link])

-

ADME Solubility Assay - BioDuro. (URL: [Link])

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

-

LogD - Cambridge MedChem Consulting. (URL: [Link])

-

How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (URL: [Link])

-

Thermodynamic Solubility Assay - Evotec. (URL: [Link])

-

Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. (URL: [Link])

-

Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (URL: [Link]_ risc/english/PK00584E-1.pdf)

-

Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

-

This compound - Shanghai Chemsrc Biochemical Technology Co., Ltd. (URL: [Link])

-

Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed. (URL: [Link])

-

Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes - Cambridge Open Engage. (URL: [Link])

-

Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes - ChemRxiv. (URL: [Link])

-

WO 2020/146613 A1 - Internal Application of AchemBlock.com. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Cyclobutyl-tetrahydro-2H-pyran-4-amine | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chemscene.com [chemscene.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. kishida.co.jp [kishida.co.jp]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Preamble: Embracing the Unknown in Drug Discovery

In the landscape of modern medicinal chemistry, we often encounter novel chemical entities born from fragment-based screening or combinatorial synthesis. Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (CAS No. 885280-95-5) represents one such molecule—a compound whose constituent parts are staples in successful therapeutics, yet whose specific biological role remains uncharted territory. Publicly available data on the mechanism of action of this specific molecule is notably absent. This guide, therefore, deviates from a conventional monograph. Instead, it serves as a strategic whitepaper, outlining a comprehensive, field-proven methodology for the systematic elucidation of the mechanism of action for a novel chemical entity like this compound. This document is crafted for researchers, scientists, and drug development professionals, providing a robust framework for transforming a chemical structure into a biological narrative.

Section 1: Deconstructing the Moiety - A Rationale for Investigation

The rationale for investigating this compound stems from the well-established significance of its constituent fragments in medicinal chemistry. The molecule marries a cyclobutyl group with a tetrahydropyran (THP) ring via an amine linker.

-

The Tetrahydropyran (THP) Moiety: The THP ring is a saturated six-membered ether. In drug discovery, it is often employed as a bioisostere of a cyclohexane ring.[1] The key advantages of this substitution include reduced lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing target engagement.[1] The THP scaffold is a component of various approved drugs and clinical candidates, including inhibitors of kinases and HIV protease.[1][2]

-

The Cyclobutyl Moiety: The cyclobutyl group, a four-membered carbocycle, has gained prominence in drug design for its ability to introduce conformational rigidity.[3] This constrained geometry can optimize the presentation of pharmacophoric features to a biological target. Cyclobutyl-containing compounds are found in a range of therapeutics, including anticancer agents, antivirals, and drugs targeting the central nervous system.[3] Cyclobutyl amines, specifically, are recognized as valuable intermediates and core structures in a multitude of bioactive molecules.[4]

The combination of these two privileged fragments in this compound suggests a molecule designed with intent to explore novel chemical space with favorable drug-like properties. Its investigation is therefore a scientifically meritorious endeavor.

Section 2: A Phased Approach to Mechanism of Action (MoA) Determination

We propose a multi-phase, iterative approach to deconvolute the biological activity of this compound. This workflow is designed to be self-validating, with each phase informing the next.

Phase I: High-Throughput Phenotypic Screening and Target Agnostic Approaches

The initial phase aims to cast a wide net to identify any biological activity of the compound without preconceived bias towards a specific target.

Experimental Protocol 1: Broad-Panel Phenotypic Screening

-

Objective: To identify cellular processes perturbed by the compound.

-

Methodology:

-

Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and/or primary cells relevant to various disease areas (e.g., immunology, neuroscience).

-

Treat cells with a concentration range of this compound (e.g., 1 nM to 100 µM) for 48-72 hours.

-

Assess cell viability using a robust method such as CellTiter-Glo®.

-

For active compounds, perform high-content imaging (HCI) to assess morphological changes, cell cycle status (e.g., using FUCCI sensors), apoptosis (e.g., caspase-3/7 activation), and other relevant cellular markers.

-

-

Causality and Interpretation: A significant and selective reduction in viability in certain cell lines suggests a specific cellular dependency that the compound exploits. Morphological changes observed in HCI can provide initial clues about the affected pathways (e.g., mitotic arrest, cytoskeletal disruption).

dot

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

The Ascendant Scaffold: Elucidating the Biological Activity and Therapeutic Potential of Novel Cyclobutyl-(tetrahydro-pyran-4-YL)-amine Derivatives

An In-Depth Technical Guide:

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic agents. The Cyclobutyl-(tetrahydro-pyran-4-YL)-amine scaffold is one such exemplar, merging the conformational rigidity of a cyclobutane ring with the favorable physicochemical properties of a tetrahydropyran moiety. This guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will dissect the strategic rationale behind the scaffold's design, delve into its known biological activities, present detailed experimental protocols for its evaluation, and synthesize structure-activity relationship (SAR) data to inform future discovery efforts. Our analysis is grounded in authoritative research, providing a robust framework for understanding and advancing this promising class of compounds.

The Architectural Rationale: Deconstructing the Core Scaffold

The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. The this compound scaffold is a deliberate construction of two key carbocyclic and heterocyclic systems, each contributing distinct advantages to the overall molecular profile.

The Cyclobutyl Moiety: A Conduit for Conformational Rigidity and Improved Pharmacokinetics

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in drug design to impart specific, advantageous properties.[1] Unlike more flexible alkyl chains or larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation. This structural constraint can be pivotal for enhancing a molecule's binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding.[2] Furthermore, the incorporation of a cyclobutyl fragment has been shown to improve metabolic stability and other pharmacokinetic (PK) profiles, making it a valuable tool for medicinal chemists.

The Tetrahydropyran (THP) Ring: A Bioisostere for Enhanced Solubility and Target Interaction

The tetrahydropyran (THP) ring serves as a versatile component in modern drug discovery. As a bioisostere of cyclohexane, it introduces a polar oxygen heteroatom, which lowers the lipophilicity of the molecule. This reduction in lipophilicity can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, which can lead to tighter binding and increased potency.

Synthesis and Derivatization: A Workflow for Novel Compound Generation

The generation of a library of derivatives for SAR studies hinges on efficient and robust synthetic strategies. A common and effective method for synthesizing the core scaffold is through reductive amination, which couples a cyclobutanone precursor with 4-aminotetrahydropyran.

Caption: General workflow for synthesis of this compound derivatives.

This core scaffold can then be further functionalized, often through coupling reactions with various aryl halides or other electrophiles, to explore a wide chemical space and build a comprehensive SAR.

Key Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant activity across multiple therapeutic areas, primarily by targeting key enzymes and receptors involved in disease progression.

Potent Inhibition of TGF-β Type I Receptor (ALK5) in Oncology and Fibrosis

The transforming growth factor-β (TGF-β) signaling pathway plays a critical role in cell growth, differentiation, and extracellular matrix production. Its dysregulation, particularly through the activin-like kinase 5 (ALK5), is implicated in the progression of various cancers and fibrotic diseases.[3] Novel derivatives incorporating a 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine moiety have been developed as potent and selective ALK5 inhibitors.[3]

Caption: Step-by-step workflow for the ALK5 Kinase Inhibition TR-FRET Assay.

Procedure:

-

Compound Preparation: Perform a serial dilution of the test compounds in 100% DMSO.

-

Assay Plate Preparation: Add the diluted compounds to the designated wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Addition: Add the ALK5 kinase/Eu-antibody solution to each well.

-

Tracer Addition: Add the fluorescent kinase tracer to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

-

Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

In Vivo Protocol: Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the ability of a lead compound to inhibit tumor growth in a live animal model.

Model: Athymic nude mice implanted subcutaneously with human cancer cells (e.g., those overexpressing ALK5).

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses).

-

Dosing: Administer the test compound and vehicle control according to the planned schedule (e.g., daily oral gavage).

-

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

Analysis: Euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The strategic combination of a conformationally rigid cyclobutane and a solubility-enhancing tetrahydropyran ring provides a robust foundation for creating potent and selective modulators of key biological targets. Significant progress has already been made in developing derivatives with powerful anti-cancer and anti-fibrotic activity through the inhibition of ALK5.

Future research should focus on:

-

Expanding the Target Space: Investigating the activity of this scaffold against other kinases, receptors (such as the H3 receptor), and protein families like galectins.

-

Optimizing ADME/PK Properties: Further fine-tuning the scaffold to enhance bioavailability, metabolic stability, and other drug-like properties to identify clinical candidates.

-

Elucidating Off-Target Effects: Comprehensive profiling to ensure the selectivity and safety of lead compounds.

By leveraging the foundational principles and experimental methodologies outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this versatile and potent chemical class.

References

- ResearchGate. (n.d.). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: Molecular similarity search, chemocentric target profiling, and experimental evidence.

-

ACS Publications. (2021, May 14). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Auctores Journals. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

-

National Center for Biotechnology Information. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-71. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2020, August 15). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

-

Bentham Science. (2025, May 9). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. [Link]

-

National Center for Biotechnology Information. (n.d.). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. [Link]

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine: A Technical Guide to Ligand-Protein Interaction Modeling

Abstract

In the landscape of modern pharmacology, the strategic use of computational, or in silico, modeling has become a cornerstone of efficient drug discovery and development.[1][2] This technical guide provides an in-depth walkthrough of the essential in silico methodologies for characterizing the interactions of the novel small molecule, Cyclobutyl-(tetrahydro-pyran-4-YL)-amine. This compound, with its versatile cyclobutyl and tetrahydropyran moieties, serves as a valuable building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. By explaining the causality behind procedural choices and emphasizing self-validating systems, this guide aims to uphold the highest standards of scientific integrity and equip researchers with the expertise to accelerate their discovery pipelines.

Introduction: The Rationale for In Silico Assessment

The journey of a drug from concept to clinic is notoriously long and expensive.[3] Computational methods offer a powerful means to de-risk this process by predicting molecular interactions, optimizing lead compounds, and elucidating mechanisms of action before significant investment in wet-lab synthesis and testing is made.[2][4] The molecule of interest, this compound, contains structural motifs—the cyclobutane and tetrahydropyran rings—that are increasingly influential in drug design for their ability to confer unique three-dimensional structures and favorable pharmacological properties.[5][6]

While specific biological targets for this exact compound are not extensively documented in public literature, its utility as an intermediate for neurological drug candidates suggests potential interactions with relevant central nervous system (CNS) targets. For the purpose of this guide, we will use the Transforming growth factor-β (TGF-β) type I receptor (ALK5) as a representative target. This selection is informed by literature demonstrating that derivatives containing a tetrahydropyran-4-yl moiety can act as potent ALK5 inhibitors, a target implicated in both cancer and fibrotic diseases.[7] This illustrative example will provide a robust framework for applying these computational techniques to any relevant protein target.

Our exploration will be twofold:

-

Molecular Docking: To predict the preferred binding orientation and affinity of our ligand within the active site of ALK5.[6][8]

-

Molecular Dynamics (MD) Simulation: To assess the stability of the docked ligand-protein complex over time and characterize the dynamic nature of their interactions.[9][10]

Foundational Stage: System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structural data.[1] This preparatory phase is critical and involves meticulous cleaning and parameterization of both the ligand and the protein target.

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, this compound, must be converted from a 2D representation to a three-dimensional, energetically minimized structure suitable for simulation.[11]

Protocol 1: Ligand Preparation Workflow

-

Obtain 2D Structure:

-

The structure can be sketched in a chemical drawing tool like ChemDraw or obtained from a chemical database using its canonical SMILES (Simplified Molecular Input Line Entry System) or IUPAC name.

-

The SMILES representation for a similar compound, N-Cyclobutyl-tetrahydro-2H-pyran-4-amine, is C1CC(C1)NC2CCOCC2.

-

-

Generate 3D Coordinates:

-

Utilize a program like Open Babel or the graphical user interface of a molecular modeling suite (e.g., PyMOL, Chimera) to convert the 2D structure into an initial 3D conformation.

-

-

Energy Minimization and Charge Assignment:

-

This is the most critical step. A molecular mechanics force field (e.g., MMFF94 or GAFF) is used to find a low-energy conformation.

-

Partial atomic charges must be assigned. For novel ligands, quantum mechanical calculations (e.g., using the AM1-BCC method) are often employed to derive accurate charges.

-

Rationale: An improper conformation or inaccurate charge distribution will lead to unrealistic interaction energies and incorrect binding predictions.

-

-

Final File Format:

-

The prepared ligand should be saved in a suitable format for the chosen docking software, such as .mol2 or .pdbqt for AutoDock Vina.[8]

-

Protein Target Preparation: Curating the Macromolecule

We will use an experimentally determined crystal structure of ALK5 from the Protein Data Bank (PDB).

Protocol 2: Protein Preparation Workflow

-

Structure Acquisition:

-

Download the desired PDB file (e.g., PDB ID: 1VJY, a structure of ALK5 in complex with a ligand). The presence of a co-crystallized ligand is invaluable for validating the docking protocol.[1]

-

-

Initial Cleaning:

-

Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[8]

-

Causality: Crystallographic water molecules may not be present in the physiological binding event and can interfere with the docking algorithm by occupying space. However, if a specific water molecule is known to mediate key interactions (a "bridging" water), it should be retained.

-

-

Structural Correction and Refinement:

-

Check for and repair any missing residues or atoms using tools like the "Dock Prep" utility in UCSF Chimera or standalone programs.

-

Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[8]

-

-

Assign Atomic Charges:

-

Assign partial charges to the protein atoms using a standard protein force field (e.g., AMBER, CHARMM).

-

-

Receptor File Generation:

-

Save the cleaned, repaired, and charged protein structure in the appropriate format for the docking software (e.g., .pdbqt).

-

Core Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The output is a set of "poses" ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[8]

Defining the Search Space: The Grid Box

The docking simulation must be confined to a specific region of the protein, typically the known or predicted active site. This is defined by a "grid box."

-

If a co-crystallized ligand is present: Center the grid box on this ligand. This ensures the search space encompasses the known binding pocket.

-

If the binding site is unknown: Use site-finding algorithms or information from homologous proteins to predict the location of the active site.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the center coordinates of the grid box, and its dimensions in Angstroms.

-

Execute Docking Run: Run the docking simulation from the command line.

-

Analyze Results: The output file (docking_results.pdbqt) will contain multiple binding poses, each with a corresponding binding affinity score. Lower scores indicate stronger predicted binding.[8]

Self-Validation: Ensuring Trustworthiness of the Docking Protocol

A critical step for ensuring the reliability of your docking results is to validate the protocol.

-

Re-docking: If a co-crystallized ligand was present in the original PDB file, extract it and then dock it back into the receptor.

-

Success Criterion: A reliable docking protocol should be able to reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. If this is achieved, one can have higher confidence in the poses predicted for the new ligand.

Visualization of Docking Results

Use molecular visualization software like PyMOL or UCSF Chimera to inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the residues of the ALK5 active site.

Core Methodology II: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view, revealing the stability of the complex and the nature of its interactions over time in a simulated physiological environment.[9][10]

System Setup for MD Simulation

The protein-ligand complex from the best docking pose is placed in a simulated environment.

Protocol 4: GROMACS MD Simulation Setup

-

Complex Creation: Combine the coordinate files of the protein (from the prepared receptor) and the ligand (from the top-ranked docking pose) into a single PDB file.

-

Force Field and Topology:

-

Use the pdb2gmx tool in GROMACS to generate a protein topology based on a chosen force field (e.g., CHARMM36).[5]

-

Generate a separate topology and parameter file for the ligand. This often requires a tool like a CHARMM-GUI Ligand Modeler or similar parameterization server, as standard force fields do not contain parameters for novel molecules.

-

Merge the protein and ligand topologies.[7]

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the complex to the edge).[5]

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

-

Simulation Execution: Minimization, Equilibration, and Production

The simulation proceeds in several stages to ensure stability.

MD Simulation Workflow Diagram

Caption: Workflow for a molecular dynamics simulation.

Protocol 5: Running the MD Simulation

-

Energy Minimization: Perform a steepest descent minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system. The position restraints are typically weakened or removed in stages.

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. The coordinates of the system are saved at regular intervals, creating a trajectory file.

Analysis of MD Trajectory

Analysis of the trajectory provides insights into the stability and dynamics of the complex.

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand is not diffusing away from the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein, which can be important for ligand binding.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

-

Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to obtain a more quantitative estimate of the binding affinity.

Data Presentation and Interpretation

Table 1: Molecular Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues (ALK5) |

| 1 | -8.5 | 1.2 | LYS-234, GLU-245, LEU-340 |

| 2 | -8.2 | 3.5 | SER-280, ASP-351 |

| 3 | -7.9 | 4.1 | VAL-219, LEU-260 |

| Re-docked | -9.1 | 0.8 | LYS-234, GLU-245, LEU-340 |

| (Note: Data is illustrative) |

Table 2: MD Simulation Stability Metrics

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD (nm) | 0.25 | 0.03 | Stable protein fold |

| Ligand RMSD (nm) | 0.15 | 0.02 | Ligand remains stably bound in the pocket |

| Radius of Gyration (nm) | 1.85 | 0.01 | No significant unfolding of the protein |

| (Note: Data is illustrative) |

Workflow Summary Diagram

Caption: Integrated workflow for in silico ligand interaction analysis.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound interactions with a representative protein target. By integrating molecular docking to predict binding modes and molecular dynamics to assess complex stability, researchers can generate powerful, predictive models that significantly accelerate the drug discovery process.[1] The emphasis on methodical preparation, causal understanding of procedural steps, and robust self-validation ensures that the insights derived are both trustworthy and actionable. This framework is not limited to the specific compound or target discussed herein but serves as a universal template for the computational investigation of any small molecule-protein interaction, forming a critical component of modern, structure-based drug design.[6]

References

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- BenchChem. (2025). In Silico Modeling of Small Molecule-Protein Interactions: A Technical Guide.

- Chem-Impex. Ciclobutil-(tetrahidropiran-4-il)amina.

- ResearchGate. (2022).

- InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.

- Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters.

- CymitQuimica. N-Cyclobutyl-tetrahydro-2H-pyran-4-amine.

- NIH National Library of Medicine. (2008).

- Rossi, A. R.

- NCMAS. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.

- Springer. (2023).

- Galaxy Training. (2019).

- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry.

- NIH National Library of Medicine. (2012). Molecular Docking: A powerful approach for structure-based drug discovery.

- C&EN. Advancing drug development using in silico modeling.

- NIH National Library of Medicine. (2020). A Guide to In Silico Drug Design.

- NIH National Library of Medicine. (2007).

- UCSF DOCK. (2025). Tutorial: Prepping Molecules.

- Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses.

- Creative Proteomics.

- ACS Publications. (2009).

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. 1-Cyclobutylpiperidin-4-amine | C9H18N2 | CID 39869069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 3-cyclobutyl-2H-pyran-2-amine | C9H13NO | CID 149663159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Cyclobutyl-tetrahydro-2H-pyran-4-amine | CymitQuimica [cymitquimica.com]

- 9. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 885280-95-5 [m.chemicalbook.com]

Spectroscopic analysis (NMR, MS, IR) of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

An In-depth Technical Guide to the Spectroscopic Analysis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Abstract

This technical guide provides a comprehensive, multi-faceted spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal logic behind experimental choices and interpretation strategies, grounding its findings in established spectroscopic principles. We will systematically deconstruct the molecule's structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation techniques), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides not only the expected data but also the underlying scientific rationale, ensuring a self-validating and authoritative analysis.

Introduction and Molecular Overview

This compound is a secondary amine featuring two distinct saturated ring systems linked by a nitrogen atom. Its molecular structure presents a unique combination of a cyclobutane moiety, a tetrahydropyran ring (a cyclic ether), and a secondary amine linkage. This combination of functional groups provides a rich landscape for spectroscopic investigation. Accurate structural elucidation is paramount for understanding its chemical properties, reactivity, and potential applications in medicinal chemistry and materials science. This guide will employ a synergistic approach, integrating data from NMR, MS, and IR to build a complete and unambiguous structural portrait.

Molecular Formula: C₉H₁₇NO Molecular Weight: 155.24 g/mol

Structure and Atom Numbering:

For the purposes of NMR analysis, the atoms are numbered as follows to facilitate clear and concise discussion of spectral assignments.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR reveals the distinct electronic environments of hydrogen atoms within the molecule. The chemical shift of a proton is highly sensitive to the proximity of electronegative atoms like nitrogen and oxygen.

Experimental Rationale: A standard 400 MHz spectrometer provides sufficient resolution for this molecule. Deuterated chloroform (CDCl₃) is a suitable solvent. A key validation step is the addition of a drop of D₂O, which will cause the N-H proton signal to disappear due to H-D exchange, definitively confirming its identity.[1]

Predicted ¹H NMR Spectral Data:

| Assigned Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| NH | 1.0 - 3.0 | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent. Broadening is due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.[1][2] |

| H -4 | 2.6 - 3.0 | Multiplet (m) | 1H | Methine proton directly attached to nitrogen, significantly deshielded. |

| H -1' | 3.1 - 3.5 | Multiplet (m) | 1H | Methine proton on the cyclobutyl ring, deshielded by the adjacent nitrogen. |

| H -6, H -8 | 3.8 - 4.1 (axial/eq) | Multiplet (m) | 4H | Methylene protons adjacent to the highly electronegative ether oxygen are the most deshielded aliphatic protons.[3][4] |

| H -2' | 1.8 - 2.4 | Multiplet (m) | 4H | Cyclobutyl methylene protons are in a complex environment. |

| H -3' | 1.6 - 1.9 | Multiplet (m) | 2H | The single CH₂ group on the cyclobutyl ring furthest from the nitrogen. |

| H -5, H -9 | 1.4 - 1.8 | Multiplet (m) | 4H | Methylene protons on the tetrahydropyran ring, in a standard aliphatic environment. |

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides a count of unique carbon environments and insight into their functionalization. The influence of adjacent N and O atoms is even more pronounced than in ¹H NMR.

Experimental Rationale: DEPT-135 and DEPT-90 experiments are essential. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. This combination allows for the unambiguous assignment of each carbon type.

Predicted ¹³C NMR Spectral Data:

| Assigned Carbon(s) | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Rationale |

| C6, C8 | 67 - 70 | Negative | No Peak | Carbons directly bonded to the ether oxygen are strongly deshielded.[3] |

| C1' | 55 - 60 | Positive | Positive | Methine carbon attached to nitrogen. |

| C4 | 48 - 53 | Positive | Positive | Methine carbon attached to nitrogen. |

| C5, C9 | 30 - 35 | Negative | No Peak | Aliphatic methylene carbons in the tetrahydropyran ring. |

| C2' | 28 - 33 | Negative | No Peak | Methylene carbons in the cyclobutyl ring adjacent to the point of attachment.[5] |

| C3' | 15 - 20 | Negative | No Peak | The single methylene carbon at the "back" of the cyclobutyl ring, least deshielded. |

2D NMR: Assembling the Pieces

While 1D NMR provides the fundamental data, 2D NMR experiments are required to connect the signals and build the complete molecular structure with confidence.

Workflow: From Protons to the Full Scaffold

Caption: Workflow for structural elucidation using 2D NMR experiments.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment is the primary tool for tracing proton-proton coupling networks. We would expect to see two independent spin systems:

-

Cyclobutyl System: A cross-peak between H-1' and the H-2' protons, which in turn would couple to the H-3' protons.

-

Tetrahydropyran System: A cross-peak between H-4 and the H-5/H-9 protons, which would then show correlations to the H-6/H-8 protons.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This is the definitive assignment tool, creating a direct correlation between each proton and the carbon it is bonded to. For example, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~68 ppm, confirming the H-6/C-6 and H-8/C-8 assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings and is critical for connecting the two ring systems across the nitrogen. Key expected correlations include:

-

From the N-H proton to carbons C-1' and C-4 .

-

From the H-1' proton to carbon C-4 .

-

From the H-4 proton to carbon C-1' .

-

These HMBC correlations provide undeniable proof of the N-linkage between the two specific ring positions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Rationale: Electron Ionization (EI) is a standard technique that induces reproducible fragmentation, creating a molecular fingerprint. The "Nitrogen Rule" is a foundational principle for interpreting the mass spectrum of this compound. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd m/z for its molecular ion (M⁺•).[6][7]

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺•): A peak at m/z 155 , consistent with the molecular formula C₉H₁₇NO and the Nitrogen Rule.

-

Major Fragmentation Pathways: The fragmentation of aliphatic amines is dominated by α-cleavage , where the bond adjacent to the C-N bond is broken to form a stable, resonance-stabilized iminium cation.[8][9]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. fiveable.me [fiveable.me]

- 3. Tetrahydropyran(142-68-7) 13C NMR [m.chemicalbook.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

The Enigmatic Cyclobutyl-Tetrahydropyran Motif: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Natural products have long been a cornerstone of drug discovery, offering a vast reservoir of structurally diverse and biologically active molecules. Among the myriad of complex scaffolds found in nature, those incorporating strained ring systems are of particular interest due to their unique three-dimensional architectures and potent bioactivities. This in-depth technical guide focuses on a rare and fascinating structural motif: the cyclobutyl-tetrahydropyran core. We will delve into the discovery of natural products bearing this unique framework, explore their proposed biosynthetic origins, detail synthetic strategies for their construction, and examine their pharmacological properties. This guide is intended to be a comprehensive resource for researchers at the intersection of natural product chemistry, organic synthesis, and drug development, providing both foundational knowledge and practical insights into this emerging area of study.

Introduction: The Allure of a Strained Union

The fusion or spiro-annulation of a cyclobutane ring to a tetrahydropyran moiety creates a structurally intriguing and challenging motif. The inherent ring strain of the four-membered cyclobutane ring, coupled with the conformational preferences of the six-membered tetrahydropyran, results in a rigid and well-defined three-dimensional scaffold. Such structures are of significant interest in medicinal chemistry as they can present pharmacophoric elements in precise spatial orientations, potentially leading to high-affinity interactions with biological targets. Despite their theoretical appeal, natural products containing the cyclobutyl-tetrahydropyran core are exceedingly rare, making their discovery and study a compelling area of research. This guide will illuminate the known examples of these remarkable molecules and provide a technical roadmap for their investigation.

Exemplars from Nature: The Acremonidins and Cleroindicin A

To date, two distinct classes of natural products have been identified that feature the cyclobutyl-tetrahydropyran motif: the complex bridged acremonidins and the simpler spirocyclic cleroindicin A.

The Acremonidins: Bridged Polyketides with Antibacterial Activity

The acremonidins are a family of polyketide-derived natural products isolated from the fungus Acremonium sp. (strain LL-Cyan 416)[1]. These compounds possess a highly intricate bridged ring system that embeds the cyclobutyl-tetrahydropyran core.

| Compound | Structure | Natural Source | Reported Biological Activity |

| Acremonidin A | [Structure of Acremonidin A] | Acremonium sp. LL-Cyan 416 | Moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. |

| Acremonidin E | [Structure of Acremonidin E] | Penicillium sp. SNF123 (endophyte of Panax ginseng) | Anti-melanogenic activity through downregulation of tyrosinase and TRP-1 expression[2][3]. |

Cleroindicin A: A Spirocyclic Representative

Cleroindicin A represents a simpler structural manifestation of the cyclobutyl-tetrahydropyran motif. Isolated from the aerial parts of Clerodendrum indicum, it features a 1-oxaspiro[3.5]nonane skeleton[4].

| Compound | Structure | Natural Source | Reported Biological Activity |

| Cleroindicin A | [Structure of Cleroindicin A] | Clerodendrum indicum | Biological activity not yet fully characterized. |

Biosynthetic Postulations: Nature's Synthetic Logic

The biosynthesis of these unique motifs is believed to follow distinct pathways, reflecting their structural differences.

The Acremonidins: A Polyketide-Derived Pathway

The complex architecture of the acremonidins strongly suggests a polyketide origin[1]. A plausible biosynthetic pathway likely involves a highly programmed polyketide synthase (PKS) that assembles a linear polyene precursor. The key cyclization events, leading to the formation of the bridged cyclobutyl-tetrahydropyran core, are hypothesized to proceed through a series of intramolecular cycloadditions. An intramolecular Diels-Alder reaction is a probable key step in forming the tetrahydropyran ring and setting the stage for the subsequent formation of the cyclobutane ring.

Caption: Proposed biosynthetic pathway for the acremonidins.

Cleroindicin A: A Likely Terpenoid Origin

The simpler spirocyclic structure of cleroindicin A suggests a different biosynthetic origin, possibly from a terpenoid precursor. The formation of the 1-oxaspiro[3.5]nonane skeleton could arise from the cyclization of a suitably functionalized acyclic isoprenoid derivative.

The Synthetic Challenge: Constructing the Cyclobutyl-Tetrahydropyran Core

The synthesis of the cyclobutyl-tetrahydropyran motif presents a significant challenge to synthetic chemists due to the inherent strain and stereochemical complexity.

Proposed Total Synthesis of Acremonidin A

While a total synthesis of Acremonidin A has not yet been reported, a proposed biomimetic approach highlights a potential strategy[5]. The key disconnection is an intramolecular Diels-Alder reaction to form the tetrahydropyran ring, followed by further manipulations to construct the cyclobutane portion.

Caption: Retrosynthetic analysis of Acremonidin A.

Synthesis of the 1-Oxaspiro[3.5]nonane Core of Cleroindicin A

The synthesis of the 1-oxaspiro[3.5]nonane skeleton can be achieved through various methods. A particularly effective approach is the Corey-Chaykovsky reaction, which allows for the formation of the oxetane (a four-membered ether ring, which is a key component of the spirocycle) from a ketone.

This protocol outlines the synthesis of a key intermediate for accessing the cleroindicin A core, employing a Corey-Chaykovsky reaction for the crucial oxetane formation.

Materials and Reagents:

-

1,4-Cyclohexanedione monoethylene ketal

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Ylide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portionwise at room temperature. Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases and a clear solution is obtained.

-

Epoxidation: To the solution of the ylide, add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in a mixture of THF and aqueous hydrochloric acid. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Work-up and Purification: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 2-oxaspiro[3.5]nonan-7-one.

Pharmacological Potential: From Antibacterials to Cosmeceuticals

The limited number of known natural products with a cyclobutyl-tetrahydropyran core exhibit intriguing biological activities, highlighting the potential of this scaffold in drug discovery.

Antibacterial Activity of Acremonidin A

Acremonidin A has demonstrated moderate activity against a panel of Gram-positive bacteria, including clinically relevant resistant strains such as MRSA and VRE[1]. The rigid, bridged structure of acremonidin A may be responsible for a novel mechanism of action that circumvents existing resistance mechanisms. Further studies are needed to elucidate its specific molecular target.

Anti-melanogenic Properties of Acremonidin E

Acremonidin E, isolated from an endophytic fungus of Panax ginseng, has been shown to inhibit melanin synthesis in B16F10 melanoma cells[2][3]. Mechanistic studies revealed that acremonidin E does not directly inhibit tyrosinase, the key enzyme in melanogenesis, but rather downregulates the expression of the tyrosinase and tyrosinase-related protein 1 (TRP-1) genes[2][3]. This mode of action makes acremonidin E an interesting lead for the development of novel skin-lightening agents in the cosmetic and dermatological fields.

Spectroscopic Characterization: Unraveling the Structure

The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques.

Acremonidins

The structures of the acremonidins were determined by extensive spectroscopic analysis, including 1D and 2D NMR (COSY, HMBC, NOESY), high-resolution mass spectrometry (HRMS), and UV spectroscopy[1]. The complex and overlapping signals in the 1H NMR spectra of these bridged systems necessitate the use of 2D NMR techniques to establish the connectivity of the proton and carbon frameworks.

Key Spectroscopic Features of Acremonidin A:

-

1H NMR: Complex multiplets in the aliphatic region corresponding to the protons of the cyclobutyl and tetrahydropyran rings.

-

13C NMR: Characteristic signals for the carbonyl groups, olefinic carbons, and the strained carbons of the cyclobutane ring.

-

HRMS: Provides the exact mass and molecular formula, crucial for determining the elemental composition.

Cleroindicin A

The relatively simple and symmetric structure of cleroindicin A is reflected in its spectroscopic data[4].

Spectroscopic Data for Cleroindicin A (C8H14O2):

-

1H NMR (CDCl3): δ 3.75 (2H, t, J = 5.5 Hz), 3.65 (1H, m), 1.80-1.60 (8H, m).

-

13C NMR (CDCl3): δ 70.3 (C), 70.1 (CH), 59.1 (CH2), 45.4 (CH2), 36.4 (CH2), 31.9 (CH2).

-

IR (KBr): 3400 (OH), 1080 (C-O) cm-1.

-

EIMS m/z: 142 [M]+.

Future Perspectives and Conclusion

The discovery of natural products containing the cyclobutyl-tetrahydropyran motif has opened a new window into the vast structural diversity of the natural world. The acremonidins and cleroindicin A, though few in number, serve as compelling examples of the unique chemical architectures that nature can produce. The synthetic challenges associated with these molecules will undoubtedly spur the development of new synthetic methodologies for the construction of strained ring systems. Furthermore, the promising biological activities of the acremonidins suggest that this rare scaffold may hold the key to unlocking novel therapeutic agents. As our ability to explore diverse ecological niches and employ advanced analytical techniques improves, it is likely that more examples of this enigmatic motif will be discovered, further enriching our understanding of natural product chemistry and providing new starting points for drug discovery.

References

-

He, H., Bigelis, R., Solum, E. H., Greenstein, M., & Carter, G. T. (2003). Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416. The Journal of Antibiotics, 56(11), 923–930. [Link]

-

Tian, J., Zhao, Q. S., Zhang, H. J., Lin, Z. W., & Sun, H. D. (1997). New Cleroindicins from Clerodendrum indicum. Journal of Natural Products, 60(8), 766–769. [Link]

-

Kim, K., Jeong, H. I., Yang, I., Nam, S. J., & Lee, J. (2021). Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities. Journal of Ginseng Research, 45(1), 118-125. [Link]

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Cyclobutyl-(tetrahydro-pyran-4-yl)-amine Analogs

Introduction: Unlocking Therapeutic Potential through Scaffold Hopping and Bioisosteric Replacement

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The cyclobutyl-(tetrahydro-pyran-4-yl)-amine scaffold represents a compelling convergence of two such motifs, each contributing unique physicochemical properties that are advantageous for modulating biological targets, particularly within the central nervous system (CNS). The cyclobutylamine moiety offers a rigid, three-dimensional structure that can orient substituents in precise vectors, while the tetrahydropyran ring serves as a polar, metabolically stable bioisostere for more lipophilic groups like cyclohexane, often improving solubility and pharmacokinetic profiles.[1][2]

This technical guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on this compound analogs. As there is a paucity of published, systematic SAR studies on this specific scaffold, this document will serve as a prospective guide, synthesizing established principles from related chemical series to inform the logical design, synthesis, and evaluation of novel analogs. We will explore potential biological targets, propose key structural modifications, and detail the experimental protocols necessary to elucidate the SAR and identify promising lead compounds for further development.

Part 1: Foundational Insights and Rationale for SAR Exploration

The rationale for investigating the SAR of this compound analogs is rooted in the proven utility of its constituent parts in bioactive molecules. The cyclobutylamine fragment is a key component in a variety of therapeutic agents, including those targeting CNS disorders.[2][3] Its conformational rigidity can lead to enhanced binding affinity and selectivity for a given biological target. The tetrahydropyran ring is frequently incorporated into drug candidates to modulate polarity and improve metabolic stability.[1]

A logical starting point for an SAR investigation is to consider potential biological targets where these structural features are known to be favorable. For instance, cyclobutyl amine derivatives have been explored as histamine H3 receptor ligands, which are implicated in a range of neurological and cognitive disorders.[1][4] Therefore, a primary hypothesis for this SAR study is that analogs of the core scaffold may exhibit affinity for the H3 receptor or other CNS targets.

The core structure, N-cyclobutyl-tetrahydro-2H-pyran-4-amine, with CAS number 885280-95-5, serves as the foundational building block for this investigation.[5][6]

Part 2: A Proposed Strategy for Systematic SAR Elucidation

A systematic SAR study of the this compound scaffold would involve the synthesis and evaluation of a library of analogs with targeted modifications at key positions. The following sections outline a proposed strategy for this exploration.

Key Modification Points for SAR Analysis